3-(chloromethyl)-2-(trifluoromethyl)thiophene
CAS No.: 1221119-72-7
Cat. No.: VC4446839
Molecular Formula: C6H4ClF3S
Molecular Weight: 200.6
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1221119-72-7 |
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Molecular Formula | C6H4ClF3S |
Molecular Weight | 200.6 |
IUPAC Name | 3-(chloromethyl)-2-(trifluoromethyl)thiophene |
Standard InChI | InChI=1S/C6H4ClF3S/c7-3-4-1-2-11-5(4)6(8,9)10/h1-2H,3H2 |
Standard InChI Key | WSXPREOMIXIPCG-UHFFFAOYSA-N |
SMILES | C1=CSC(=C1CCl)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core structure consists of a five-membered thiophene ring with two functional groups: a chloromethyl moiety at position 3 and a trifluoromethyl group at position 2. The molecular formula C₆H₄ClF₃S corresponds to a molar mass of 200.61 g/mol. Computational models predict a planar geometry due to the aromatic thiophene ring, with bond angles and lengths consistent with substituted heterocycles .
Stereoelectronic Effects
The electron-withdrawing -CF₃ group induces significant electronic effects, reducing electron density at the α-positions of the thiophene ring. This polarization enhances susceptibility to nucleophilic substitution at the chloromethyl site, a feature exploited in cross-coupling reactions .
Spectroscopic and Computational Data
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SMILES Notation: C1=CSC(=C1CCl)C(F)(F)F
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InChI Key: WSXPREOMIXIPCG-UHFFFAOYSA-N
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Predicted Collision Cross Section (CCS): 137.8–149.4 Ų (varies by adduct) .
Quantum mechanical calculations suggest a dipole moment of 2.8 Debye, driven by the electronegative Cl and CF₃ groups. These properties align with related trifluoromethylthiophenes, such as 2-(trifluoromethyl)thiophene (boiling point: 104–106°C) .
Synthesis and Reactivity
Synthetic Routes
While no direct synthesis methods for 3-(chloromethyl)-2-(trifluoromethyl)thiophene are documented, analogous pathways for substituted thiophenes provide insight. A plausible route involves:
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Bromination: Bromination of 3-methyl-2-(trifluoromethyl)thiophene at the methyl group using N-bromosuccinimide (NBS) under radical conditions.
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Chlorination: Substitution of the bromine atom with chlorine via nucleophilic displacement .
For example, the synthesis of 3-methylthiophene-2-aldehyde employs bromination followed by formylation, achieving yields >90% under optimized conditions . Adapting such methods could yield the target compound, though reaction parameters (temperature, catalysts) require careful optimization.
Reactivity Profile
The chloromethyl group undergoes nucleophilic substitution, enabling coupling reactions with amines, thiols, or organometallic reagents. Meanwhile, the CF₃ group stabilizes adjacent charges, facilitating electrophilic aromatic substitution at the 5-position. Notable reactions include:
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Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with aryl boronic acids to form biaryl structures.
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Grignard Reactions: Formation of carbon-carbon bonds using organomagnesium reagents .
Physicochemical Properties
Thermal and Solubility Data
Experimental data for 3-(chloromethyl)-2-(trifluoromethyl)thiophene are scarce, but inferences from analogous compounds suggest:
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Boiling Point: Estimated at 180–200°C (extrapolated from 2-(trifluoromethyl)thiophene: 104°C) .
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Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, THF) due to the CF₃ group’s polarity .
Vapor Pressure and Stability
Predicted vapor pressure at 25°C is ~31 mmHg, comparable to 2-(trifluoromethyl)thiophene . The compound is expected to degrade under prolonged UV exposure, necessitating storage in amber containers at room temperature .
Spectroscopic Signatures
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